Cas no 1526524-73-1 (1H-Thiopyrano[3,4-d]pyrimidine-2(6H)-thione, 5,8-dihydro-)
![1H-Thiopyrano[3,4-d]pyrimidine-2(6H)-thione, 5,8-dihydro- structure](https://ja.kuujia.com/scimg/cas/1526524-73-1x500.png)
1H-Thiopyrano[3,4-d]pyrimidine-2(6H)-thione, 5,8-dihydro- 化学的及び物理的性質
名前と識別子
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- 1H-Thiopyrano[3,4-d]pyrimidine-2(6H)-thione, 5,8-dihydro-
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- MDL: MFCD28053784
- インチ: 1S/C7H8N2S2/c10-7-8-3-5-1-2-11-4-6(5)9-7/h3H,1-2,4H2,(H,8,9,10)
- InChIKey: RQUKWNIGMRKIIR-UHFFFAOYSA-N
- SMILES: C1(=S)N=CC2CCSCC=2N1
1H-Thiopyrano[3,4-d]pyrimidine-2(6H)-thione, 5,8-dihydro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB390728-10 g |
6,8-Dihydro-5H-thiopyrano[3,4-d]pyrimidine-2-thiol; 95% |
1526524-73-1 | 10g |
€991.40 | 2023-04-25 | ||
abcr | AB390728-5g |
6,8-Dihydro-5H-thiopyrano[3,4-d]pyrimidine-2-thiol, 95%; . |
1526524-73-1 | 95% | 5g |
€582.30 | 2025-02-16 | |
abcr | AB390728-5 g |
6,8-Dihydro-5H-thiopyrano[3,4-d]pyrimidine-2-thiol; 95% |
1526524-73-1 | 5g |
€582.30 | 2023-04-25 | ||
abcr | AB390728-10g |
6,8-Dihydro-5H-thiopyrano[3,4-d]pyrimidine-2-thiol, 95%; . |
1526524-73-1 | 95% | 10g |
€991.40 | 2025-02-16 |
1H-Thiopyrano[3,4-d]pyrimidine-2(6H)-thione, 5,8-dihydro- 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
1H-Thiopyrano[3,4-d]pyrimidine-2(6H)-thione, 5,8-dihydro-に関する追加情報
Professional Introduction to Compound with CAS No. 1526524-73-1 and Product Name: 1H-Thiopyrano[3,4-d]pyrimidine-2(6H)-thione, 5,8-dihydro
The compound identified by the CAS number 1526524-73-1 and the product name 1H-Thiopyrano[3,4-d]pyrimidine-2(6H)-thione, 5,8-dihydro represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the thiopyranopyrimidine class, a structural motif that has garnered considerable attention due to its potential biological activities and mechanistic diversity. The presence of both thione and dihydro functional groups in its molecular framework suggests a unique interplay of electronic and steric properties, which can be leveraged for the design of novel therapeutic agents.
Recent studies in medicinal chemistry have highlighted the importance of thiopyranopyrimidines as scaffolds for developing compounds with antimicrobial, anticancer, and anti-inflammatory properties. The 1H-Thiopyrano[3,4-d]pyrimidine-2(6H)-thione core structure is particularly intriguing because it combines the aromatic stability of the thiopyran ring with the bioisosteric potential of the pyrimidine moiety. This combination has been shown to enhance binding affinity to biological targets while maintaining structural flexibility, which is crucial for drug-like characteristics.
The 5,8-dihydro modification in the compound's name indicates the presence of saturated hydrocarbon groups at the 5th and 8th positions of the pyrimidine ring. This substitution pattern can influence both the electronic distribution and solubility profile of the molecule, making it an attractive candidate for further pharmacological exploration. In particular, such modifications have been reported to improve metabolic stability and reduce off-target effects, which are critical considerations in drug development.
Current research in this area has demonstrated that derivatives of 1H-Thiopyrano[3,4-d]pyrimidine-2(6H)-thione exhibit promising activity against various disease states. For instance, studies have shown that certain analogs of this compound can inhibit kinases involved in cancer progression by disrupting aberrant signaling pathways. The thione group, in particular, has been identified as a key pharmacophore responsible for these inhibitory effects due to its ability to form stable interactions with target proteins.
Moreover, computational modeling studies have suggested that the 5,8-dihydro substitution enhances the molecule's ability to penetrate cellular membranes by reducing its polarizability. This property is essential for compounds intended to act intracellularly, as it ensures adequate bioavailability following oral or intravenous administration. Such findings underscore the importance of structural optimization in achieving desired pharmacokinetic profiles.
From a synthetic chemistry perspective, 1H-Thiopyrano[3,4-d]pyrimidine-2(6H)-thione, 5,8-dihydro is notable for its synthetic accessibility. The development of efficient synthetic routes to this compound has enabled researchers to rapidly explore a wide range of analogs with varying substituents. Advances in transition-metal-catalyzed cross-coupling reactions have particularly facilitated the introduction of diverse functional groups at strategic positions within the molecule without compromising yield or purity.
The biological evaluation of this compound has revealed several interesting properties beyond its kinase inhibition capabilities. Preliminary data suggest that it may also exhibit anti-proliferative effects on certain cancer cell lines by inducing apoptosis or arresting cell cycle progression. These effects are mediated through interactions with specific transcription factors and regulatory proteins that control cell growth and survival.
In addition to its potential as an anti-cancer agent, 1H-Thiopyrano[3,4-d]pyrimidine-2(6H)-thione, 5,8-dihydro has shown promise in preclinical models of inflammation and neurodegenerative diseases. The ability of thiopyranopyrimidines to modulate inflammatory cytokine production has been well-documented in vitro, making them attractive candidates for treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
The structural versatility of this scaffold also allows for modifications aimed at enhancing selectivity for specific therapeutic targets. By carefully tuning substituents at various positions within the molecule, chemists can fine-tune interactions with biological targets while minimizing off-target effects. This approach is particularly valuable in avoiding toxicities associated with promiscuous binders that interact with multiple unintended targets.
Future directions in research on 1H-Thiopyrano[3,4-d]pyrimidine-2(6H)-thione, 5,8-dihydro include exploring its potential as a prodrug or co-administered with other therapeutic agents to achieve synergistic effects. The compound's ability to modulate multiple signaling pathways simultaneously makes it an ideal candidate for combination therapy strategies designed to overcome drug resistance or enhance treatment efficacy.
Overall,1H-Thiopyrano[3,4-d]pyrimidine-2(6H)-thione, 5,8-dihydro represents a compelling example of how structural innovation can lead to novel therapeutic opportunities. Its unique combination of chemical features and demonstrated biological activity positions it as a valuable scaffold for further development in pharmaceutical research. As our understanding of disease mechanisms continues to evolve,1H-Thiopyrano[3,4-d]pyrimidine-2(6H)-thione, 5,8-dihydro will undoubtedly play an important role in shaping future advances in medicine.
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